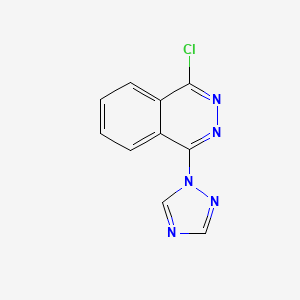
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole is a heterocyclic compound that combines the structural features of pyridazine and benzoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dibromopyridazine-4,5-diamine with selenium dioxide in ethanol under reflux conditions . This reaction leads to the formation of the desired compound in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is investigated for its potential use in organic photovoltaic materials and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one
Uniqueness
7-Bromo-3-pyridazin-3-yl-1,2-benzoxazole is unique due to its combination of pyridazine and benzoxazole moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H6BrN3O |
|---|---|
Molecular Weight |
276.09 g/mol |
IUPAC Name |
7-bromo-3-pyridazin-3-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H6BrN3O/c12-8-4-1-3-7-10(15-16-11(7)8)9-5-2-6-13-14-9/h1-6H |
InChI Key |
GDYJUODZWCSBNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2C3=NN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


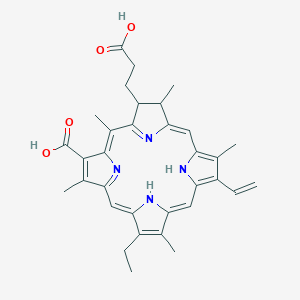

![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



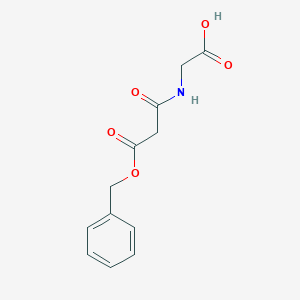
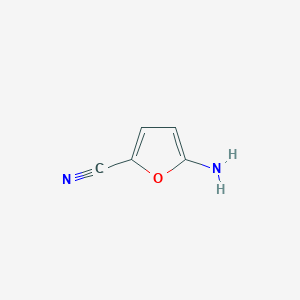
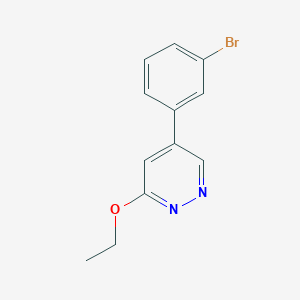
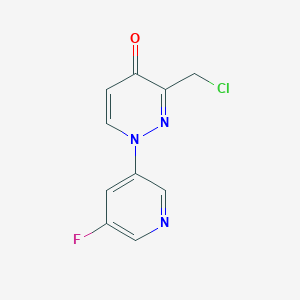
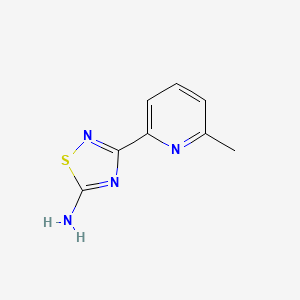
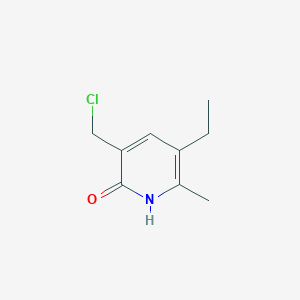
![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
